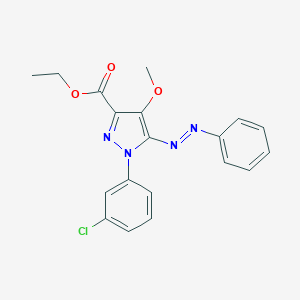
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride (4-TMTH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.7 g/mol and a melting point of 176-177 °C. It is a highly soluble compound, with a solubility of 1.2 g/L in water at 25 °C. 4-TMTH is an important reagent used in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug development.
Aplicaciones Científicas De Investigación
Organic Synthesis
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds, contributing to the diversity and complexity of organic molecules.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, particularly those containing the trifluoromethyl group. For instance, the FDA-approved drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Agrochemicals
In the agrochemical industry, “4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” can be used in the production of various agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective.
Dyes and Pigments
This compound can also be used in the production of dyes and pigments . The trifluoromethyl group can influence the color and stability of dyes and pigments, making them more vibrant and durable.
Research and Development
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is often used in research and development laboratories . It can be used in various experiments and studies to understand its properties and potential applications better.
Chemical Industry
In the broader chemical industry, this compound can be used in the production of various other chemicals . Its unique properties can enhance the performance and effectiveness of these chemicals.
Propiedades
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHWWILICBYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)SC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)



